Product packaging for 7-Bromospiro[2.5]octan-6-one(Cat. No.:CAS No. 2375269-65-9)

7-Bromospiro[2.5]octan-6-one

Cat. No.: B2993779
CAS No.: 2375269-65-9
M. Wt: 203.079
InChI Key: WDZUXRATAWZFFA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

7-Bromospiro[2.5]octan-6-one is a spirocyclic organic compound with the molecular formula C 8 H 11 BrO and a molecular weight of 203.08 g/mol . This compound features a unique spiro[2.5]octane skeleton, which consists of two carbocyclic rings connected through a single spiro carbon atom . The bromoketone functional group makes this molecule a versatile and valuable building block in organic synthesis, particularly for the development of novel pharmaceutical agents. Spirocyclic scaffolds like the spiro[2.5]octane core are of significant interest in medicinal chemistry due to their three-dimensional structure, which can impart favorable properties to drug candidates . Research has demonstrated that derivatives of the spiro[2.5]octane structure can exhibit potent biological activity. For instance, related bridged bicyclic compounds have been identified as effective branched-chain amino acid aminotransferase (BCAT1) inhibitors, showing promise for the treatment of tyrosine kinase inhibitor-resistant lung cancer . The bromine substituent in this compound serves as a reactive handle for further functionalization, enabling researchers to synthesize diverse libraries of complex molecules for structure-activity relationship (SAR) studies and drug discovery programs. This product is intended For Research Use Only and is not for diagnostic or therapeutic use. Researchers should handle this compound with appropriate safety precautions in a laboratory setting.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H11BrO B2993779 7-Bromospiro[2.5]octan-6-one CAS No. 2375269-65-9

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

7-bromospiro[2.5]octan-6-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11BrO/c9-6-5-8(3-4-8)2-1-7(6)10/h6H,1-5H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WDZUXRATAWZFFA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2(CC2)CC(C1=O)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11BrO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

203.08 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for 7 Bromospiro 2.5 Octan 6 One and Analogous Spiro 2.5 Octanone Derivatives

Retrosynthetic Approaches and Strategic Disconnections

A logical retrosynthetic analysis of 7-Bromospiro[2.5]octan-6-one suggests that the primary disconnection would be the removal of the bromine atom. This leads back to the parent ketone, spiro[2.5]octan-6-one. This simplification allows for independent consideration of the construction of the spirocyclic core and the subsequent halogenation step.

Further disconnection of the spiro[2.5]octan-6-one core can be envisioned through two main pathways. The first involves breaking the cyclopropane (B1198618) ring, leading to a cyclohexanone (B45756) precursor with a suitable two-carbon side chain that can be cyclized. The second approach involves cleaving the six-membered ring, suggesting a cyclopropanated precursor that can undergo ring expansion or annulation. These disconnections form the basis for the forward synthetic strategies discussed in the following sections.

Construction of the Spiro[2.5]octane Core

The formation of the spiro[2.5]octane skeleton is a critical step in the synthesis of the target molecule. Various methodologies have been developed to construct this strained bicyclic system, primarily involving cyclopropanation of a pre-existing six-membered ring or the formation of the cyclohexane (B81311) ring onto a cyclopropane-containing starting material.

Cyclopropanation Strategies Applied to Ketone Precursors

One of the most direct methods for the synthesis of the spiro[2.5]octane core is the cyclopropanation of a cyclohexanone derivative. This approach involves the addition of a methylene (B1212753) group across the double bond of an enol or enolate derived from the ketone, or directly to a related α,β-unsaturated system.

The Corey-Chaykovsky reaction is a prominent method for cyclopropanation. This reaction utilizes sulfur ylides, such as dimethylsulfoxonium methylide, to transfer a methylene group to an electron-deficient double bond. For instance, the reaction of an α,β-unsaturated ketone precursor, such as cyclohexenone, with a sulfur ylide can yield the desired spiro[2.5]octanone system. The choice of sulfur ylide can influence the reaction pathway, with dimethylsulfonium methylide often favoring epoxidation of the carbonyl group, while dimethylsulfoxonium methylide typically results in cyclopropanation of the α,β-unsaturated system.

Another powerful cyclopropanation method is the Simmons-Smith reaction . This reaction employs an organozinc carbenoid, typically generated from diiodomethane (B129776) and a zinc-copper couple, to deliver a methylene group to a double bond in a stereospecific manner. While often used for the cyclopropanation of isolated alkenes, it can be adapted for the synthesis of spirocycles from appropriate unsaturated precursors.

Cyclopropanation MethodReagentPrecursor TypeProduct
Corey-Chaykovsky ReactionDimethylsulfoxonium methylideα,β-Unsaturated cyclohexanoneSpiro[2.5]octan-6-one
Simmons-Smith ReactionDiiodomethane, Zn-Cu coupleUnsaturated cyclohexanone derivativeSpiro[2.5]octan-6-one

Annulation Reactions for Spiro Ring Formation (e.g., Wittig, Michael/Claisen Reactions)

Annulation strategies provide an alternative route to the spiro[2.5]octane core by constructing the six-membered ring onto a pre-existing cyclopropane unit. These methods often involve a sequence of reactions that form new carbon-carbon bonds and ultimately lead to the desired spirocyclic ketone.

The Wittig reaction , a cornerstone of alkene synthesis, can be ingeniously applied in an intramolecular fashion to form cyclic structures. A suitably functionalized cyclopropyl (B3062369) derivative containing a phosphonium (B103445) ylide and a ketone or aldehyde can undergo intramolecular olefination to yield a spirocyclic alkene, which can then be converted to the target ketone.

A combination of Michael addition and Claisen condensation is another effective annulation strategy. For example, a patent describes the synthesis of spiro[2.5]octane-5,7-dione, a close analog of the target's precursor, through a multi-step process. This process can involve the Michael addition of a nucleophile to a cyclopropyl-containing acceptor, followed by an intramolecular Claisen condensation to close the six-membered ring. Subsequent hydrolysis and decarboxylation can then lead to the desired spiro[2.5]octanone.

One-Pot and Cascade Methodologies for Spiro System Assembly

To enhance synthetic efficiency, one-pot and cascade reactions that form multiple bonds in a single operation are highly desirable. Research has demonstrated the feasibility of such approaches for the synthesis of spiro[2.5]octanone derivatives. For instance, an efficient one-pot synthesis of spiro[2.5]octa-4,7-dien-6-ones has been developed. researchgate.netdntb.gov.uarsc.orgresearchgate.net This method utilizes a 1,6-conjugate addition of a nucleophile to a para-quinone methide, which then triggers a cascade of reactions to form the spirocyclic system in high yields under mild, metal-free conditions. researchgate.netdntb.gov.uarsc.orgresearchgate.net While this yields a di-unsaturated analog, the core spiro[2.5]octane structure is successfully assembled, and subsequent reductions could potentially lead to the saturated ketone.

Introduction of the Bromine Atom at the C-7 Position

With the spiro[2.5]octan-6-one core in hand, the final key transformation is the regioselective introduction of a bromine atom at the C-7 position, which is the carbon alpha to the carbonyl group.

Alpha-Bromination of Ketone Functionalities

The alpha-bromination of ketones is a well-established transformation in organic synthesis. The regioselectivity of this reaction is crucial for the successful synthesis of this compound. The reaction can be carried out under either acidic or basic conditions.

Under acidic conditions, the reaction proceeds through an enol intermediate. The rate-determining step is the formation of the enol, and the subsequent reaction with bromine is fast. For unsymmetrical ketones, the thermodynamically more stable, more substituted enol is typically formed, leading to bromination at the more substituted α-carbon. However, in the case of spiro[2.5]octan-6-one, both α-carbons (C-5 and C-7) are secondary, which may lead to a mixture of products. The steric hindrance imposed by the spiro-cyclopropane ring could influence the regioselectivity.

Common brominating agents for α-bromination include elemental bromine (Br₂) in a suitable solvent like acetic acid or methanol, and N-bromosuccinimide (NBS). NBS is often preferred as it provides a low, constant concentration of bromine, which can help to minimize side reactions and improve selectivity. The use of a radical initiator with NBS can promote allylic or benzylic bromination, but in the absence of such initiators and in the presence of an acid catalyst, it typically effects α-bromination of ketones.

The precise conditions, including the choice of solvent and catalyst, would need to be carefully optimized to achieve the desired regioselectivity for the bromination of spiro[2.5]octan-6-one at the C-7 position.

Brominating AgentConditionsExpected Product
Bromine (Br₂)Acidic (e.g., Acetic Acid)This compound (potential for regioisomers)
N-Bromosuccinimide (NBS)Acid catalyst (e.g., p-TsOH)This compound (regioselectivity may be enhanced)

Regioselective and Stereoselective Bromination Techniques

The regioselective and stereoselective bromination of spiro[2.5]octan-6-one to yield this compound is a critical transformation that requires careful control of reaction conditions. The primary challenge lies in directing the bromine atom to the C7 position of the six-membered ring, adjacent to the carbonyl group, while controlling the stereochemical outcome.

The α-halogenation of ketones is a well-established reaction that can proceed under either acidic or basic conditions. wikipedia.org In an acidic medium, the reaction proceeds through an enol intermediate, and typically, only one α-hydrogen is replaced. wikipedia.org The regioselectivity of this reaction on an unsymmetrical ketone generally favors the more substituted carbon. wikipedia.org Conversely, under basic conditions, the reaction occurs via an enolate, and halogenation tends to happen at the less substituted α-carbon. wikipedia.org For spiro[2.5]octan-6-one, the C7 position is more substituted than the C5 position, suggesting that acid-catalyzed bromination would favor the formation of this compound.

The stereochemical control of the incoming bromide is another crucial aspect. The approach of the electrophile can be influenced by the existing stereochemistry of the spirocyclic system. The development of stereoselective halogenation reactions is an active area of research, with methods often employing chiral catalysts or auxiliaries to control the facial selectivity of the halogen attack. nih.gov

Halogenation of Cyclopropyl-Containing Precursors

An alternative approach to 7-halospiro[2.5]octan-6-ones involves the halogenation of precursors that already contain the cyclopropyl moiety. A relevant example is the halogenation of cyclopropyl-methyl ketone (CPMK). A patented method describes the halogenation of CPMK using a dihalo-triorganophosphorane of the formula (R)3P(X)2, where X can be Cl, Br, or I. google.com This reaction is typically carried out at elevated temperatures (80-130 °C) and can be performed neat or in an inert solvent. google.com The halogenating agent can be prepared in situ from a triorganophosphine oxide or sulfide (B99878) and a halogenating agent. google.com This method offers a potential route to halogenated cyclopropyl ketones that could then be elaborated into the spiro[2.5]octan-6-one framework.

The biosynthesis of some natural products provides interesting examples of halogenation being used to facilitate cyclopropanation. escholarship.org In these enzymatic pathways, chlorination of a substrate tethered to a carrier protein can activate it for subsequent cyclization and displacement of the chloride to form a cyclopropyl ring. escholarship.org While not a direct synthetic method for this compound, these biological examples offer inspiration for the strategic use of halogens in the construction of cyclopropane-containing molecules.

Chemo- and Regioselectivity in the Synthesis of Substituted Spiro[2.5]octan-6-ones

Achieving chemo- and regioselectivity is a paramount challenge in the synthesis of substituted spiro[2.5]octan-6-ones. The presence of multiple reactive sites, including the carbonyl group, the α-protons, and the cyclopropane ring, necessitates the use of highly selective reagents and carefully controlled reaction conditions.

The regioselectivity of reactions on the spiro[2.5]octanone core is influenced by both electronic and steric factors. For electrophilic attack, such as bromination, the formation of the more substituted enol or enolate is generally favored, leading to substitution at the C7 position. However, the steric hindrance imposed by the spiro-fused cyclopropane ring can influence the approach of reagents.

An example of achieving high regioselectivity in a related system is the synthesis of spiro[pyrrolidine-2,3′-oxindoles] via the Huisgen [3+2] cycloaddition reaction. researchgate.net In this case, the reaction of isatin, α-amino acids, and (E)-β-phenyl nitroolefins can lead to two different regioisomers. The study found that the regioselectivity is influenced by the solvent and temperature, with low temperatures and high solvent polarity favoring higher regioselectivity. researchgate.net This underscores the importance of reaction parameter optimization in controlling the regiochemical outcome of complex reactions.

Development of Efficient and Robust Synthetic Protocols

The development of efficient and robust synthetic protocols is crucial for the practical application of this compound and its derivatives. An ideal synthetic route should be high-yielding, scalable, and utilize readily available and environmentally benign reagents.

One-pot, multi-component reactions represent an efficient strategy for the construction of complex molecules like spiro[2.5]octan-6-one derivatives. For instance, an efficient one-pot approach for the synthesis of spiro[2.5]octa-4,7-dien-6-ones has been developed using para-quinone methides. rsc.orgresearchgate.net This reaction proceeds in high yields under mild, metal-free conditions. rsc.orgresearchgate.net A formal 1,6-conjugated addition-mediated [2+1] annulation using p-quinone methides and sulfur ylides has also been described, which is highly diastereoselective and scalable. nih.gov

The development of general synthetic routes that avoid tedious purification steps is also a key aspect of efficient protocols. A general route to spiro[2.5]octane-5,7-dione involves the cyclization of related acrylates and diethyl acetonedicarboxylate, followed by decarboxylation. researchgate.net This protocol notably avoids the need for column chromatography in each synthetic step, making it readily scalable. researchgate.net

The following table summarizes various synthetic approaches to spiro[2.5]octanone derivatives, highlighting the reaction conditions and outcomes.

Starting Material(s)Reagent(s) and ConditionsProduct(s)YieldReference(s)
para-Quinone methides, Dimethylsulfoxonium ylideDMSO, room temperatureSpiro[2.5]octa-4,7-dien-6-onesHigh rsc.orgresearchgate.net
para-Quinone methides, Sulfur ylidesDBU, CH2Cl2, room temperatureSpiro[2.5]octa-4,7-dien-6-onesup to 98% nih.gov
Diethyl 1,3-acetonedicarboxylate, AcrylatesBase-mediated cyclization, then decarboxylationSpiro[2.5]octane-5,7-dioneGood researchgate.net
Cyclopropyl-methyl ketone(Ph)3PBr2, 80-130 °CBrominated cyclopropyl-methyl ketoneNot specified google.com
5,6-Dimethoxyindan-1-oneBr2, Acetic acid, room temperature2,4-Dibromo-5,6-dimethoxyindan-1-one95% nih.gov
5,6-Dimethoxyindan-1-oneBr2, KOH, ~0 °C4-Bromo-5,6-dimethoxyindan-1-one79% nih.gov

Mechanistic Investigations of Reactions Involving 7 Bromospiro 2.5 Octan 6 One

Mechanistic Pathways of Cyclopropane (B1198618) Ring Opening

The presence of the cyclopropane ring in the spiro[2.5]octanone framework is a key determinant of its chemical behavior. The inherent ring strain and the electronic influence of the adjacent carbonyl group make the three-membered ring susceptible to cleavage under various conditions.

Homoconjugate Addition Pathways in Spiro[2.5]octanones

Homoconjugate addition represents a characteristic reaction of cyclopropyl (B3062369) ketones. In the context of spiro[2.5]octanones, this pathway involves the attack of a nucleophile at the carbonyl carbon, followed by cleavage of the distal cyclopropane bond. This process is driven by the relief of ring strain and the formation of a more stable enolate intermediate. While specific studies on 7-bromospiro[2.5]octan-6-one are not extensively detailed in the available literature, the general mechanism for related spiro[2.5]octenones provides a foundational understanding. For instance, the reaction of 6,6,8-trimethylspiro[2.5]oct-7-en-4-one with nucleophiles like the anion of isophorone or morpholine proceeds via a homoconjugate addition mechanism. The rate of these reactions is influenced by the degree of "spiroactivation," a term that describes the electronic and steric effects imparted by the spirocyclic system.

An efficient one-pot synthesis of spiro[2.5]octa-4,7-dien-6-ones has been developed utilizing a 1,6-conjugate addition of α-substituted-α-sulfonyl carbanions to para-quinone methides. rsc.org This dearomatization strategy highlights the propensity of the spiro[2.5]octanone system to undergo conjugate additions, which can lead to the formation of consecutive quaternary centers under mild, metal-free conditions. rsc.org

Nucleophile-Induced Cyclopropane Ring Cleavage

The direct attack of a nucleophile on one of the cyclopropyl carbons can also lead to ring opening. The regioselectivity of this cleavage is dictated by both steric and electronic factors. The presence of the electron-withdrawing ketone group polarizes the cyclopropane bonds, making the carbon atoms susceptible to nucleophilic attack. The bromine atom at the 7-position further influences the electronic landscape of the molecule, potentially directing the nucleophilic attack to either the C-5 or C-8 position of the spiro system.

The mechanism of nucleophile-induced ring cleavage often involves the formation of an enolate intermediate, followed by protonation to yield the ring-opened product. The nature of the nucleophile, the solvent, and the reaction temperature can all play a significant role in determining the outcome of the reaction and the structure of the final product.

Reactivity and Mechanistic Implications of the Bromine Substituent

The bromine atom at the 7-position is a key functional handle that opens up a diverse range of chemical transformations, including nucleophilic substitutions, metal-catalyzed cross-coupling reactions, and radical processes.

Nucleophilic Substitution Reactions at the Brominated Center

The carbon-bromine bond in this compound is susceptible to nucleophilic attack, leading to the displacement of the bromide ion. These reactions can proceed through either an S(_N)1 or S(_N)2 mechanism, depending on the reaction conditions and the nature of the nucleophile. A computational study on the nucleophilic aromatic substitution (S(_N)Ar) of thiophene derivatives with pyrrolidine revealed a stepwise pathway involving initial nucleophilic addition followed by a proton transfer-facilitated elimination. nih.gov While not a direct analogue, this study underscores the importance of considering stepwise mechanisms and the potential role of catalysts or additional reagent molecules in facilitating the substitution process. nih.gov

The stereochemistry of the substitution is a critical aspect, particularly for the synthesis of chiral molecules. The rigid spirocyclic framework can influence the trajectory of the incoming nucleophile, potentially leading to high levels of stereocontrol.

Metal-Catalyzed Cross-Coupling Reactions of Brominated Spiro Systems

Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds, and the bromine atom in this compound serves as an excellent handle for such transformations. nih.gov These reactions have become indispensable in the synthesis of complex organic molecules. nih.gov

A general catalytic cycle for these reactions involves three key steps: oxidative addition, transmetalation, and reductive elimination.

StepDescription
Oxidative Addition The palladium(0) catalyst inserts into the carbon-bromine bond of the spiro compound to form a palladium(II) intermediate.
Transmetalation An organometallic reagent transfers its organic group to the palladium(II) center, displacing the bromide.
Reductive Elimination The two organic groups on the palladium center couple and are eliminated, regenerating the palladium(0) catalyst and forming the new carbon-carbon bond.

Suzuki-Miyaura Coupling: This reaction couples the brominated spiro compound with an organoboron reagent, typically a boronic acid or ester, in the presence of a palladium catalyst and a base. It is a versatile method for forming new C(sp²)-C(sp³) or C(sp³)-C(sp³) bonds.

Heck Reaction: The Heck reaction involves the coupling of the brominated spiro compound with an alkene in the presence of a palladium catalyst and a base. This reaction is a valuable tool for the synthesis of substituted alkenes.

Sonogashira Coupling: This reaction couples the brominated spiro compound with a terminal alkyne, utilizing a palladium catalyst and a copper(I) co-catalyst. It is a highly efficient method for the synthesis of alkynylated spiro compounds.

The scope of these reactions is broad, and they have been successfully applied to the cross-coupling of α-bromocarbonyls and cyclopropanol-derived ketone homoenolates, demonstrating their utility in complex molecular architectures. nih.govrsc.org The development of palladium-catalyzed cross-coupling reactions for primary and secondary homoallylic electrophiles further highlights the versatility of these methods. ucmerced.edu

Radical Reactions and Halogen Transfer Processes

The carbon-bromine bond in this compound can also undergo homolytic cleavage to generate a radical intermediate. This reactivity can be harnessed in various radical-mediated transformations.

Halogen Atom Transfer (XAT): In this process, a radical species abstracts the bromine atom from the spiro compound to generate a new carbon-centered radical at the 7-position. This spirocyclic radical can then participate in a variety of subsequent reactions, such as addition to multiple bonds or cyclization. Computational studies on the mechanism of halogen atom transfer from C-X bonds to α-aminoalkyl radicals provide insight into the key factors governing this reactivity, including the nature of the halogen and the electronics and sterics of the radical abstractor. researchgate.net

The interplay of halogen-atom transfer with other catalytic processes, such as cobalt catalysis, has been shown to enable mechanistically distinct transformations, for example, in overriding E2-selectivity in the elimination of alkyl halides. organic-chemistry.org This suggests that similar strategies could be employed to control the reactivity of the radical derived from this compound.

The generated spirocyclic radical can be a key intermediate in the synthesis of complex molecules, and understanding the factors that control its formation and subsequent reactions is an active area of research.

Mechanistic Studies of Transformations at the Ketone Moiety

The reactivity of the carbonyl group in this compound is a focal point of mechanistic studies. The presence of a bromine atom at the adjacent C-7 position and the spirocyclic system introduces unique electronic and steric influences that dictate the course of its chemical transformations.

Enolization and Reactions Involving Enolate Intermediates

Currently, there is a notable absence of published research specifically detailing the enolization of this compound and the subsequent reactions of its enolate intermediates. While the fundamental principles of enolate chemistry are well-established, the specific behavior of this brominated spiroketone remains an unexplored area. Factors such as the acidity of the α-protons, the stability of the resulting enolate, and its regioselectivity in subsequent reactions are yet to be experimentally determined.

Addition Reactions to the Carbonyl Group

Similarly, specific studies on the nucleophilic addition reactions to the carbonyl group of this compound are not available in the current scientific literature. The electrophilicity of the carbonyl carbon is anticipated to be influenced by the electron-withdrawing nature of the adjacent bromine atom. However, the precise kinetics and thermodynamics of additions with various nucleophiles, as well as the stereochemical outcomes of such reactions, have not been documented.

Rearrangement Pathways Involving Ketones (e.g., Baeyer-Villiger Oxidation, Criegee-type Rearrangements)

Investigations into the rearrangement pathways of this compound, such as the Baeyer-Villiger oxidation or Criegee-type rearrangements, have not been reported. The migratory aptitude of the adjacent carbon atoms in a potential Baeyer-Villiger oxidation would be of significant interest, given the structural constraints of the spirocyclic system and the electronic influence of the bromine substituent.

Computational Chemistry Approaches to 7 Bromospiro 2.5 Octan 6 One

Quantum Chemical Calculations for Mechanistic Elucidation

Quantum chemical calculations, particularly using Density Functional Theory (DFT), are a cornerstone for understanding the reaction mechanisms of α-bromo ketones. For 7-Bromospiro[2.5]octan-6-one, such studies would be crucial in mapping out potential reaction pathways, most notably the Favorskii rearrangement, which is a characteristic reaction of α-halo ketones in the presence of a base.

Characterization of Transition States and Determination of Activation Energies

A primary goal of computational mechanistic studies is to locate and characterize the transition state (TS) structures for a given reaction. For a potential reaction of this compound, such as the base-induced Favorskii rearrangement, calculations would identify the high-energy TS geometry connecting the reactant to the cyclopropanone (B1606653) intermediate. Frequency calculations are then used to confirm the nature of this stationary point; a true transition state possesses exactly one imaginary frequency corresponding to the motion along the reaction coordinate.

The energy difference between the transition state and the reactants defines the activation energy (Ea), a critical parameter for predicting reaction rates. While specific values for this compound are not available, computational studies on similar α-bromo cyclic ketones provide a framework for how these would be determined.

Table 1: Hypothetical Activation Energies for Key Mechanistic Steps

Step Description Estimated Activation Energy (kcal/mol)
TS1 Formation of the cyclopropanone intermediate 15 - 25
TS2 Nucleophilic attack on the cyclopropanone 10 - 20
TS3 Ring-opening of the tetrahedral intermediate 5 - 15

Note: This data is illustrative and not based on published calculations for this compound.

Exploration of Reaction Pathways and Energetic Profiles

Beyond identifying individual transition states, computational chemistry allows for the mapping of the entire reaction energy profile. This involves calculating the relative energies of reactants, intermediates, transition states, and products. For this compound, this would involve tracing the energy changes as the molecule undergoes rearrangement to form a spiro[2.4]heptane-5-carboxylic acid derivative. Competing pathways, such as direct nucleophilic substitution or elimination, could also be modeled to predict which reaction is more likely to occur under specific conditions.

Electronic Structure Analysis and Reactivity Descriptors

The electronic structure of this compound dictates its reactivity. The presence of the electron-withdrawing carbonyl group and the bromine atom significantly influences the electron distribution. The carbon atom alpha to both the carbonyl and the bromine (C7) is highly electrophilic and susceptible to nucleophilic attack.

Computational methods can quantify this reactivity through various descriptors:

Molecular Electrostatic Potential (MEP): An MEP map would visually highlight the electron-rich (negative potential, near the carbonyl oxygen) and electron-poor (positive potential, near the C7 carbon) regions of the molecule.

Frontier Molecular Orbitals (FMO): Analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) would indicate the sites for nucleophilic and electrophilic attack, respectively. The LUMO is expected to have a large coefficient on the C7 carbon, confirming its electrophilicity.

Natural Bond Orbital (NBO) Analysis: NBO analysis provides detailed information about charge distribution and orbital interactions. It would quantify the partial positive charge on C7 and the nature of the C-Br and C=O bonds.

Conformational Analysis and Stereochemical Predictions

The spirocyclic ring system of this compound introduces significant conformational constraints. The cyclohexane (B81311) ring typically adopts a chair conformation to minimize steric strain. Computational modeling would be used to determine the preferred conformation, including the axial or equatorial orientation of the bromine atom at the C7 position.

By calculating the relative energies of different conformers, the most stable ground-state geometry can be identified. This is crucial because the initial conformation can significantly influence the stereochemical outcome of a reaction. For instance, the stereochemistry of the Favorskii rearrangement product is dependent on the relative orientation of the leaving group and the migrating carbon-carbon bond. Theoretical calculations could predict the preferred diastereomer formed from such a rearrangement.

Application of Computational Models in Predicting Synthetic Outcomes

Ultimately, the goal of these computational approaches is to build predictive models for the synthesis and reactions of this compound. By understanding the reaction barriers, the electronic factors governing reactivity, and the stereochemical preferences, chemists can better design synthetic routes. For example, if calculations show a high activation barrier for a desired rearrangement, the model might suggest alternative reagents or conditions (like a different base or solvent, which can be included in the calculations) to lower this barrier. While these predictive capabilities have been demonstrated for many α-haloketones, their specific application to this compound awaits future research.

Strategic Roles and Future Directions in Organic Synthesis

7-Bromospiro[2.5]octan-6-one as a Versatile Synthetic Building Block for Complex Molecules

The utility of this compound as a synthetic building block stems from the distinct reactivity of its functional groups. The bromine atom at the α-position to the carbonyl group is an excellent leaving group in nucleophilic substitution reactions, while the ketone itself can undergo a wide array of transformations. This dual reactivity allows for the introduction of diverse functionalities and the construction of intricate molecular frameworks.

The carbon-bromine bond at the C7 position is susceptible to attack by a variety of nucleophiles, enabling the facile introduction of heteroatoms such as nitrogen, oxygen, and sulfur. This reactivity is enhanced by the inductive effect of the adjacent carbonyl group, which increases the electrophilicity of the α-carbon. nih.gov Consequently, this compound can serve as a precursor to a wide range of substituted spirocyclic compounds.

Table 1: Potential Transformations of this compound with Various Nucleophiles

NucleophileReagent ExampleProduct ClassPotential Application
Amine R-NH₂α-Amino ketoneSynthesis of nitrogen-containing heterocycles, pharmaceutical intermediates
Thiol R-SHα-Thio ketonePrecursors for sulfur-containing bioactive molecules
Azide Sodium Azide (NaN₃)α-Azido ketoneBuilding blocks for triazoles (via click chemistry), precursors to α-amino ketones
Hydroxide NaOHα-Hydroxy ketoneCommon motif in natural products and pharmaceuticals
Cyanide KCNα-Cyano ketoneIntermediate for carboxylic acids, amines, and other functional groups

Scaffold for the Development of Novel Spirocyclic Architectures

Spirocycles, which contain two rings connected by a single common atom, are of increasing interest in medicinal chemistry. scispace.com Their rigid, three-dimensional structures provide access to areas of chemical space that are not reachable with traditional flat, aromatic scaffolds. scispace.com This "escape from flatland" is associated with improved physicochemical properties and novel biological activities. scispace.com

This compound is an ideal scaffold for building libraries of novel spirocyclic compounds. The spiro[2.5]octanone core provides a well-defined 3D orientation, while the bromine atom at C7 acts as a convenient attachment point for diversification. Through substitution reactions, a wide variety of side chains can be introduced, allowing for the systematic exploration of structure-activity relationships. This approach is central to modern drug discovery, where the goal is to create structurally diverse molecules to screen for biological activity. beilstein-journals.org

Table 2: Diversification of the Spiro[2.5]octan-6-one Scaffold

Reaction TypeReagent ExampleR-Group IntroducedResulting Molecular Properties
Suzuki Coupling Arylboronic acidArylIncreased aromatic character, potential for π-stacking interactions
Sonogashira Coupling Terminal alkyneAlkynylLinear, rigid extension of the scaffold
Buchwald-Hartwig Amination Amine (R₂NH)AminoIntroduction of basic centers, hydrogen bonding capability
Williamson Ether Synthesis Alkoxide (R-O⁻)AlkoxyModulation of lipophilicity and polarity

Utility as an Intermediate in Multi-Step Organic Syntheses

Beyond its role as a scaffold for direct derivatization, this compound is a valuable intermediate for more complex, multi-step synthetic sequences. The presence of the α-bromo ketone moiety enables powerful and often unique chemical transformations.

One such transformation is dehydrobromination. Treatment of α-bromo ketones with a non-nucleophilic base can lead to the elimination of hydrogen bromide, forming an α,β-unsaturated ketone. openstax.orglibretexts.orgpressbooks.pub This reaction introduces a carbon-carbon double bond, a versatile functional group that can participate in conjugate additions, cycloadditions, and other reactions. For example, treating this compound with a hindered base like pyridine (B92270) could yield spiro[2.5]oct-7-en-6-one. libretexts.org

Another powerful reaction of α-halo ketones is the Favorskii rearrangement. In the presence of a base such as an alkoxide, hydroxide, or amine, α-halo ketones can rearrange to form carboxylic acid derivatives (esters, acids, or amides) with a contracted ring system. chempedia.info In the case of this compound, this rearrangement would be expected to produce derivatives of spiro[2.4]heptane-6-carboxylic acid, providing a synthetic route to highly strained and unique spirocyclic systems.

Integration of Green Chemistry Principles in Synthesis and Application

The principles of green chemistry aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. rsc.org These principles can be applied to both the synthesis of this compound and its subsequent use.

The synthesis of α-bromo ketones traditionally involves elemental bromine (Br₂) in an organic solvent like acetic acid, which poses significant environmental and safety hazards. chemtube3d.com Greener alternatives have been developed. A notable example is the bromination of ketones using a combination of hydrogen peroxide (H₂O₂) and hydrobromic acid (HBr) in water. rsc.orgrsc.org This "on water" method avoids the use of organic solvents and hazardous bromine, with the only byproduct being water, making it an environmentally benign alternative for the synthesis of this compound. rsc.org

Emerging Methodologies and Catalytic Systems in Brominated Spiroketone Chemistry

Recent advances in catalysis offer new and powerful ways to synthesize and utilize molecules like this compound. Transition-metal catalysis, in particular, has revolutionized the formation of carbon-carbon and carbon-heteroatom bonds.

For the synthesis of the molecule itself, palladium-catalyzed asymmetric α-bromination of ketones has emerged as a method to produce chiral α-bromo ketones with high enantiomeric excess. researchgate.net Applying such a method to spiro[2.5]octan-6-one could provide enantiomerically pure this compound, which is highly valuable for the synthesis of chiral drugs.

For the utilization of the compound, modern cross-coupling reactions are particularly relevant. Nickel-catalyzed asymmetric cross-couplings of racemic α-bromoketones with organozinc reagents have been developed. nih.gov This stereoconvergent process allows for the synthesis of α-aryl ketones with high enantioselectivity from a racemic starting material. nih.gov Such a method could transform racemic this compound into highly valuable, enantiomerically enriched 7-aryl-spiro[2.5]octan-6-ones.

Table 3: Modern Catalytic Methods Relevant to this compound

Reaction TypeCatalytic SystemTransformationSignificance
Asymmetric α-Bromination Chiral Palladium(II) Catalyst / CuBr₂Spiro[2.5]octan-6-one → Chiral this compoundAccess to enantiomerically pure building blocks. researchgate.net
Asymmetric α-Arylation Nickel / Chiral LigandRacemic this compound + Ar-ZnX → Chiral 7-Aryl-spiro[2.5]octan-6-oneStereoconvergent synthesis of complex chiral spirocycles. nih.gov
Heck Coupling Palladium CatalystThis compound + Alkene → 7-Alkenyl-spiro[2.5]octan-6-oneFormation of C(sp²)-C(sp³) bonds, increasing molecular complexity.

Q & A

Basic Research Questions

Q. What are the key challenges in synthesizing 7-Bromospiro[2.5]octan-6-one, and how can experimental conditions be optimized to improve yield?

  • Methodological Answer : Synthesis often involves bromination of spirocyclic precursors under controlled conditions. Optimization requires systematic variation of parameters (e.g., temperature, solvent polarity, and catalyst loading) followed by yield quantification via HPLC or GC-MS. For example, polar aprotic solvents like DMF may enhance bromine electrophilicity, but side reactions (e.g., ring-opening) must be monitored using 1^1H NMR to confirm structural integrity .

Q. Which spectroscopic techniques are most reliable for characterizing this compound, and how should conflicting spectral data be resolved?

  • Methodological Answer :

  • Primary Tools : 1^1H/13^{13}C NMR (to confirm spirocyclic structure and bromine position), IR (to validate ketone functionality), and HRMS (for molecular weight confirmation).
  • Data Contradictions : Discrepancies in NMR peak splitting (e.g., unexpected coupling) may arise from conformational flexibility. Use variable-temperature NMR or computational modeling (DFT) to assess dynamic effects .

Q. How can researchers ensure reproducibility in synthesizing and purifying this compound?

  • Methodological Answer : Document all experimental parameters (e.g., reaction time, purification gradient in column chromatography) and validate purity via melting point analysis and HPLC (>95% purity threshold). Cross-reference with literature protocols for known analogs, ensuring compliance with IUPAC naming and characterization standards .

Advanced Research Questions

Q. What mechanistic insights explain the reactivity of this compound in cross-coupling reactions, and how can competing pathways be controlled?

  • Methodological Answer : The bromine atom’s position on the spirocyclic scaffold influences steric and electronic effects. Use kinetic studies (e.g., monitoring reaction intermediates via LC-MS) and DFT calculations to map transition states. Competing pathways (e.g., β-hydride elimination) can be suppressed by optimizing ligand-metal ratios in catalytic systems (e.g., Pd-catalyzed couplings) .

Q. How do solvent and temperature effects influence the stereochemical outcomes of this compound derivatives?

  • Methodological Answer :

  • Experimental Design : Conduct parallel reactions in solvents of varying polarity (e.g., THF vs. DCM) at controlled temperatures. Analyze diastereomer ratios via chiral HPLC or NOESY NMR.
  • Data Interpretation : Correlate solvent dielectric constants with transition-state stabilization using linear free-energy relationships (LFERs) .

Q. What statistical approaches are recommended for resolving contradictory biological activity data in this compound pharmacological studies?

  • Methodological Answer :

  • Outlier Analysis : Apply Grubbs’ test to identify anomalous data points in dose-response curves.
  • Multivariate Regression : Account for variables like cell-line variability or compound solubility. Report IC50_{50}/EC50_{50} values with 95% confidence intervals and validate assays using positive/negative controls .

Data Analysis and Presentation Guidelines

Q. How should researchers present conflicting crystallographic and computational data for this compound’s molecular geometry?

  • Methodological Answer :

  • Crystallography : Report bond lengths/angles with estimated standard uncertainties (ESUs).
  • Computational Discrepancies : Compare DFT-optimized geometries with X-ray data using root-mean-square deviation (RMSD) analysis. Discuss limitations (e.g., gas-phase vs. solid-state approximations) in the discussion section .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.